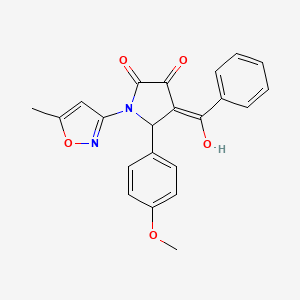

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative characterized by a benzoyl group at the 4-position, a 4-methoxyphenyl substituent at the 5-position, and a 5-methylisoxazol-3-yl moiety at the 1-position. Its structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (benzoyl) groups, which influence its electronic properties and reactivity. The compound’s synthesis likely involves catalytic methods similar to those reported for related pyrrolones, such as the use of D-xylonic acid as a green catalyst for cyclocondensation reactions . Characterization via FT-IR, NMR, and melting point analysis aligns with protocols for structurally analogous heterocycles .

Properties

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(14-8-10-16(28-2)11-9-14)18(21(26)22(24)27)20(25)15-6-4-3-5-7-15/h3-12,19,25H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVPOVBGUPKFL-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolone core with various substituents that contribute to its biological properties. The presence of the benzoyl, hydroxy, methoxyphenyl, and isoxazolyl groups enhances its structural diversity and potential for interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H21N2O4 |

| Molecular Weight | 373.42 g/mol |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and contributing to its pharmacological effects.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.

Antioxidant Activity

Research indicates that derivatives of this compound show significant antioxidant activity. For instance, a study demonstrated that it effectively inhibited lipid peroxidation in vitro, showcasing its potential as an antioxidant agent .

Anti-inflammatory Effects

In vitro assays have shown that the compound can inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests a potential application in treating inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound revealed promising results. In vitro tests indicated that it could induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Efficacy

A study published in MDPI evaluated the antioxidant capacity of similar compounds and found that those with structural similarities to this compound exhibited enhanced radical scavenging activity compared to their precursors. The results are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| 4-benzoyl derivative | 45 |

| Pyrrole precursor | 60 |

| Control (Vitamin C) | 30 |

Case Study 2: Anti-inflammatory Action

In another study focusing on lipoxygenase inhibition, the compound demonstrated an IC50 value of 0.45 µM against soybean lipoxygenase, indicating strong anti-inflammatory potential .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. A study highlighted the effectiveness of related pyrrole derivatives against Gram-positive bacteria, showcasing their potential as novel antimicrobial agents . The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrrole derivatives, including 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one. In vitro assays on various cancer cell lines (such as MCF7 and A549) demonstrated that these compounds could inhibit tumor growth effectively . The mechanism behind this activity often involves the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of pyrrole derivatives against a panel of bacterial strains. The results indicated that this compound exhibited potent activity against Staphylococcus aureus with an MIC value of less than 1 µg/mL . This finding supports its potential use in developing new antibiotics.

Case Study 2: Anticancer Activity

In a comparative study involving several pyrrole derivatives, this compound was shown to significantly inhibit the growth of A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolone Derivatives

Key structural analogs differ in substituents at the 1-, 4-, and 5-positions:

Key Observations :

- Isoxazole vs. Thiadiazole : Replacing the isoxazole ring (O, N) with a thiadiazole (S, N) at the 1-position (as in ) increases lipophilicity and alters electronic properties due to sulfur’s polarizability. This substitution may enhance membrane permeability in biological applications.

- Benzoyl vs.

- Methoxyphenyl vs. Phenylpropanedione: The 5-methoxyphenyl group provides electron-donating resonance effects, stabilizing the pyrrolone core, whereas phenylpropanedione in introduces keto-enol tautomerism, influencing solubility and acidity.

Key Observations :

- Catalytic Efficiency : D-xylonic acid, a biomass-derived catalyst, achieves higher yields (>85%) compared to traditional bases like calcium hydroxide (~70%) . This aligns with green chemistry principles by minimizing waste.

- Reaction Conditions : The use of lithium bis(trimethylsilyl)amide in requires cryogenic conditions (−70°C), increasing operational complexity compared to room-temperature D-xylonic acid-mediated syntheses .

Physicochemical and Electronic Properties

Key Observations :

- Hardness and Reactivity : The thiadiazole analog has lower absolute hardness (~4.2 eV) due to sulfur’s polarizable electron cloud, making it softer and more reactive toward electrophiles compared to the isoxazole variant (~4.5 eV) .

- Solubility Trends: The methoxyphenyl group enhances solubility in ethanol, whereas thiadiazole’s hydrophobicity reduces water solubility .

Theoretical and Computational Insights

Density-functional theory (DFT) studies on analogous systems (e.g., ) suggest that the benzoyl and methoxyphenyl groups induce significant charge polarization in the pyrrolone ring, stabilizing the enol tautomer. The Colle-Salvetti correlation-energy functional predicts strong intramolecular hydrogen bonding between the 3-hydroxy and carbonyl groups, corroborated by IR data .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one?

- Methodological Answer : The pyrrolone core can be synthesized via cyclization of β-diketone intermediates with substituted hydrazines or hydroxylamine derivatives. For example, refluxing 4-methoxyphenyl-substituted diketones with 5-methylisoxazol-3-amine in xylene (or ethanol with glacial acetic acid) under Dean-Stark conditions facilitates ring closure . Post-cyclization benzoylation at the 4-position is achieved using benzoyl chloride in the presence of a base (e.g., pyridine). Purification typically involves recrystallization from methanol or column chromatography .

Q. How can NMR spectroscopy validate the regioselectivity of substituents in this compound?

- Methodological Answer : 1H and 13C NMR are critical for confirming substitution patterns. For instance:

- The hydroxy proton at C3 appears as a broad singlet (~δ 12-14 ppm) due to hydrogen bonding.

- The 5-methylisoxazole group shows characteristic singlets for the isoxazole ring protons (δ 6.5-7.0 ppm) and a methyl triplet (δ 2.2-2.5 ppm).

- Aromatic protons from the 4-methoxyphenyl and benzoyl groups split into distinct multiplets (δ 6.8-8.0 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : Methanol, ethanol, or methanol/water mixtures are commonly used for recrystallization. The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in non-polar solvents (e.g., hexane) necessitate gradient crystallization. For example, slow evaporation of a DMSO/water (1:3) solution yields high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model the compound’s electron density distribution. Key analyses include:

- HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic/electrophilic sites at the pyrrolone carbonyl or isoxazole ring) .

- Mulliken charges : Identifies charge localization on the hydroxy group and benzoyl oxygen, critical for hydrogen-bonding interactions .

- Electrostatic potential maps : Visualizes regions prone to electrophilic attack (e.g., the 4-methoxyphenyl ring) .

Q. What structural insights can X-ray crystallography provide about intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) reveals:

- Hydrogen-bonding networks : The C3 hydroxy group often forms O–H···N/O hydrogen bonds with adjacent molecules (e.g., to the isoxazole nitrogen), stabilizing the crystal lattice .

- Dihedral angles : The 5-methylisoxazole and 4-methoxyphenyl substituents exhibit torsional angles of ~15–50°, influencing π-π stacking and solubility .

- Thermal ellipsoids : Indicate dynamic disorder in flexible substituents (e.g., methoxy groups) .

Q. How does modifying the isoxazole or benzoyl substituents impact bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Isoxazole substitution : Replacing 5-methylisoxazole with bulkier groups (e.g., trifluoromethyl) alters steric hindrance and logP values, affecting membrane permeability .

- Benzoyl derivatives : Electron-withdrawing groups (e.g., Cl at the para position) enhance electrophilicity, potentially increasing binding affinity to target proteins .

- Pharmacokinetic profiling : Microsomal stability assays (e.g., human liver microsomes) and LogD7.4 measurements quantify metabolic resistance and lipophilicity .

Q. What challenges arise in analyzing tautomeric equilibria of the pyrrolone ring?

- Methodological Answer : The 3-hydroxy-pyrrolone moiety exhibits keto-enol tautomerism, complicating spectral interpretation. Strategies include:

- Variable-temperature NMR : Monitoring chemical shift changes (e.g., C2 carbonyl signal at δ 165-170 ppm) to track tautomeric populations .

- DFT-based NBO analysis : Quantifies stabilization energy differences between tautomers .

- Crystallographic data : Resolves dominant tautomeric forms in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.